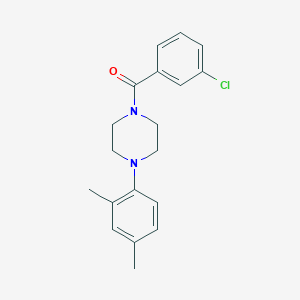
1-Methyl-4-((3-methyl-4-propoxyphenyl)sulfonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-((3-methyl-4-propoxyphenyl)sulfonyl)piperazine is a chemical compound belonging to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a methyl group and a sulfonyl group attached to a phenyl ring, which is further substituted with a methyl and a propoxy group. It has been studied for its potential therapeutic and toxic effects, as well as its role in drug development, environmental research, and industrial applications.
Métodos De Preparación
The synthesis of 1-Methyl-4-((3-methyl-4-propoxyphenyl)sulfonyl)piperazine typically involves the reaction of 1-methylpiperazine with 3-methyl-4-propoxybenzenesulfonyl chloride under suitable reaction conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Análisis De Reacciones Químicas
1-Methyl-4-((3-methyl-4-propoxyphenyl)sulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the aromatic ring, leading to the formation of various derivatives.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid.
Aplicaciones Científicas De Investigación
1-Methyl-4-((3-methyl-4-propoxyphenyl)sulfonyl)piperazine has been explored for various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has been conducted to investigate its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Methyl-4-((3-methyl-4-propoxyphenyl)sulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used .
Comparación Con Compuestos Similares
1-Methyl-4-((3-methyl-4-propoxyphenyl)sulfonyl)piperazine can be compared with other similar compounds, such as:
1-((3-Methyl-4-propoxyphenyl)sulfonyl)-4-(o-tolyl)piperazine: This compound has a similar structure but with an additional tolyl group attached to the piperazine ring.
1-Methyl-4-((4-propoxyphenyl)sulfonyl)piperazine: This compound differs by the position of the methyl group on the aromatic ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Propiedades
IUPAC Name |
1-methyl-4-(3-methyl-4-propoxyphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3S/c1-4-11-20-15-6-5-14(12-13(15)2)21(18,19)17-9-7-16(3)8-10-17/h5-6,12H,4,7-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJNKPYVZEGZDTP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(p-tolyl)methanone](/img/structure/B501600.png)

![1-(2,3-Dimethylphenyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B501603.png)
![5-bromo-2-methoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B501606.png)
![1-[(5-Isopropyl-2-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B501610.png)

![4-ethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B501615.png)
![1-(3-Chloro-4-methylphenyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B501616.png)






